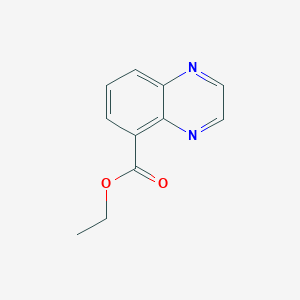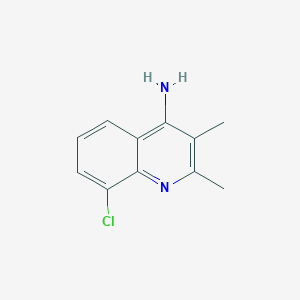
Ethyl Quinoxaline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Quinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Quinoxaline-5-carboxylate typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with diethyl oxalate under reflux conditions in ethanol . Another approach involves the use of catalysts such as titanium silicate-1 (TS-1) to facilitate the reaction at room temperature in methanol . These methods provide high yields and are scalable for industrial production.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate (MAP) and di-ammonium phosphate (DAP), has been reported to be effective in synthesizing quinoxaline derivatives . These catalysts offer cost-effective and environmentally friendly alternatives for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl Quinoxaline-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines, thiols, and halides under mild conditions.
Major Products Formed
Oxidation: Quinoxaline-5-carboxylic acid.
Reduction: Quinoxaline-5-carboxamide.
Substitution: Functionalized quinoxaline derivatives with diverse biological activities.
Aplicaciones Científicas De Investigación
Ethyl Quinoxaline-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of Ethyl Quinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to interfere with DNA synthesis and repair mechanisms, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
Comparación Con Compuestos Similares
Ethyl Quinoxaline-5-carboxylate can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2-carboxylate: Similar structure but different substitution pattern, leading to distinct biological activities.
Quinoxaline-6-carboxylate: Another isomer with unique pharmacological properties.
Quinoxaline-1,4-di-N-oxide: Known for its potent antimicrobial and anticancer activities.
This compound stands out due to its specific substitution at the 5-position, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
ethyl quinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h3-7H,2H2,1H3 |
Clave InChI |
VJXUQLGJDXYGBS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=CC=C1)N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)

![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)

![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)




![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)
